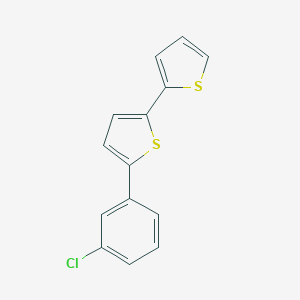
2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene is a compound that belongs to the class of thiophene compounds. This compound is widely used in scientific research for its unique biochemical and physiological properties.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemische Und Physiologische Effekte
2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene in lab experiments is its unique biochemical and physiological properties. It has been shown to have a number of potential therapeutic applications, which make it an attractive compound for further study. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are a number of future directions for the study of 2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene. One potential direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential use as an analgesic and anti-inflammatory agent. Further studies are also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Synthesemethoden
The synthesis of 2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene involves the reaction of 3-chlorobenzaldehyde and 2-thiophenethiol in the presence of a base catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained in good yield after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene is widely used in scientific research for its unique biochemical and physiological properties. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its anti-inflammatory, analgesic, and anticonvulsant properties.
Eigenschaften
CAS-Nummer |
106926-07-2 |
|---|---|
Produktname |
2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene |
Molekularformel |
C14H9ClS2 |
Molekulargewicht |
276.8 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C14H9ClS2/c15-11-4-1-3-10(9-11)12-6-7-14(17-12)13-5-2-8-16-13/h1-9H |
InChI-Schlüssel |
AHXITKHUZHBJSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(S2)C3=CC=CS3 |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(S2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



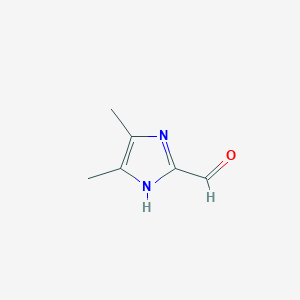
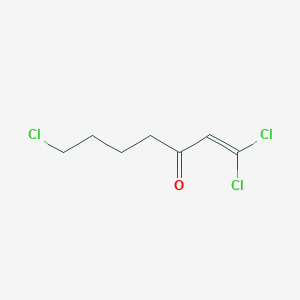
![1-[4-(Triisopropylsilyl)oxylp henyl]-2-(4-hydroxy-4-pheny1piperidino)-1-propanone](/img/structure/B173157.png)
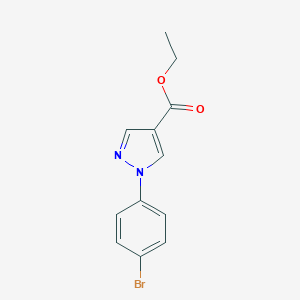
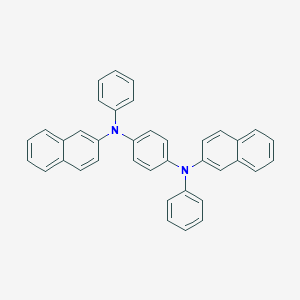
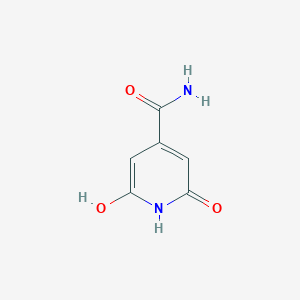
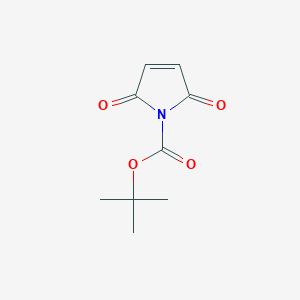
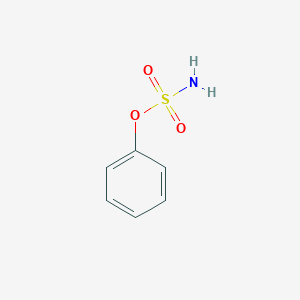
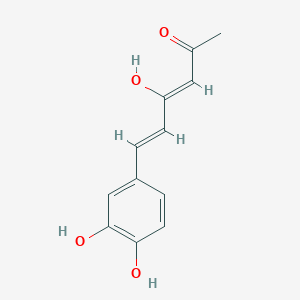
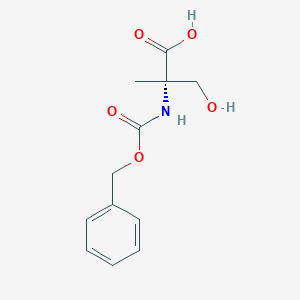
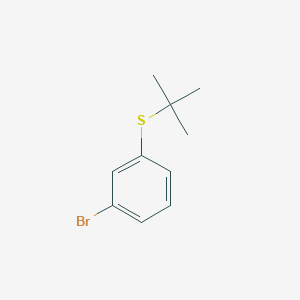
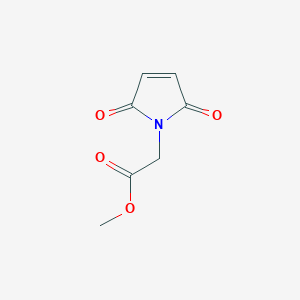
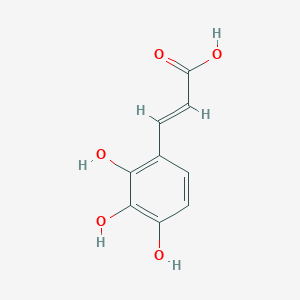
![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)